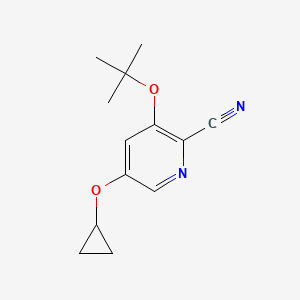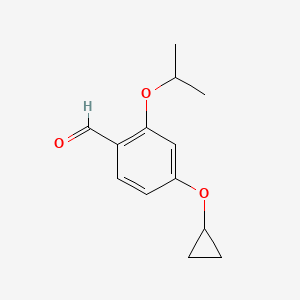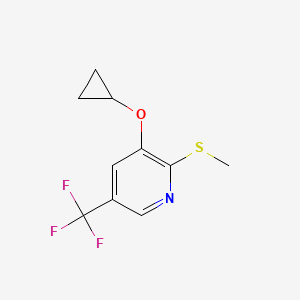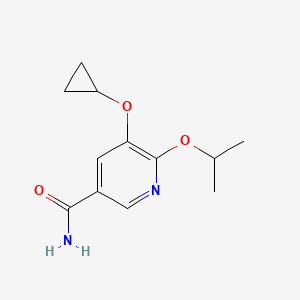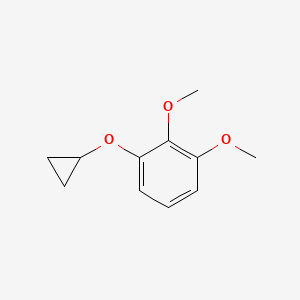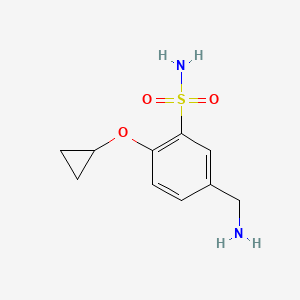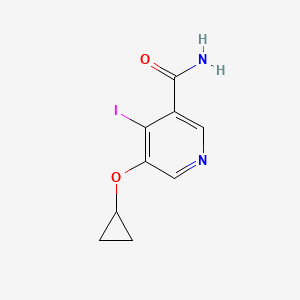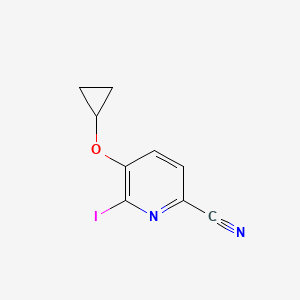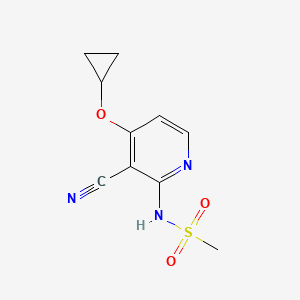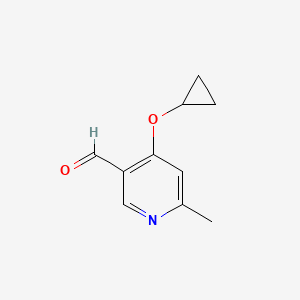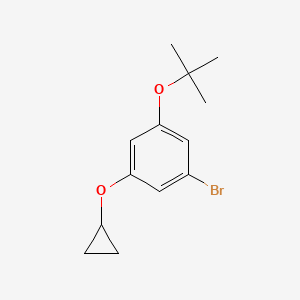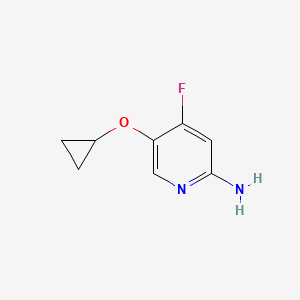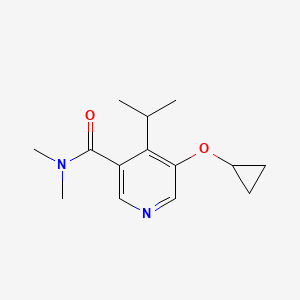
5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide is a complex organic compound that contains a cyclopropoxy group, an isopropyl group, and a dimethylnicotinamide moiety
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropyl groups are then introduced through a series of reactions, including alkylation and etherification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include halides and amines.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-4-isopropyl-N,N-dimethylnicotinamide can be compared to other similar compounds, such as:
Nicotinamide: A simpler analog that lacks the cyclopropoxy and isopropyl groups.
Cyclopropoxy derivatives: Compounds that contain the cyclopropoxy group but differ in other structural aspects.
Isopropyl derivatives: Compounds that contain the isopropyl group but differ in other structural aspects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-4-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)13-11(14(17)16(3)4)7-15-8-12(13)18-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
NFWBJPOGEGXXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


